molecular formula C28H26N2Na2O6S2 B8254645 Disodium;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline;methanesulfonate

Disodium;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline;methanesulfonate

Cat. No.: B8254645
M. Wt: 596.6 g/mol
InChI Key: UOIRGDPRORCMCT-UHFFFAOYSA-L
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Description

Disodium;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline;methanesulfonate is an organic compound known for its unique chemical properties and applications. It is a derivative of 1,10-phenanthroline, characterized by the presence of two methyl groups and two phenyl groups attached to the phenanthroline core. This compound is often used in various scientific and industrial applications due to its ability to form stable complexes with metal ions .

Properties

IUPAC Name

disodium;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline;methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2.2CH4O3S.2Na/c1-17-15-23(19-9-5-3-6-10-19)21-13-14-22-24(20-11-7-4-8-12-20)16-18(2)28-26(22)25(21)27-17;2*1-5(2,3)4;;/h3-16H,1-2H3;2*1H3,(H,2,3,4);;/q;;;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIRGDPRORCMCT-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC3=C(C=C(N=C3C2=N1)C)C4=CC=CC=C4)C5=CC=CC=C5.CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2Na2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline;methanesulfonate typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Disodium;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline;methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The compound exerts its effects primarily through its ability to bind metal ions. The phenanthroline core forms a stable chelate with metal ions, which can then participate in various biochemical and chemical processes. This binding alters the electronic properties of the metal ions, facilitating redox reactions and other chemical transformations .

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